molecular formula C5H5N3 B15225950 3-Amino-1H-pyrrole-2-carbonitrile

3-Amino-1H-pyrrole-2-carbonitrile

Cat. No.: B15225950
M. Wt: 107.11 g/mol
InChI Key: JJGJCRMPYWIBIT-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with an amino group at position 3 and a cyano group at position 2. These analogs are synthesized via diverse routes, such as multicomponent reactions or cyclization strategies, and exhibit variations in substituents that significantly influence their physicochemical and functional properties .

Properties

IUPAC Name

3-amino-1H-pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-3-5-4(7)1-2-8-5/h1-2,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGJCRMPYWIBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-1H-pyrrole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in materials science .

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano group enhances electrophilicity and stabilizes the aromatic ring, facilitating reactions like nucleophilic substitution. Acetyl groups (e.g., in 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile) further increase stability but reduce reactivity . Bulkier Substituents: Compounds like 4-Amino-5-benzoyl-1-benzyl-... (MW 462.56) exhibit lower solubility in polar solvents due to steric hindrance but may show improved thermal stability . Halogen Incorporation: Bromine in 2-Amino-4-(5-bromothiophen-2-yl)... enhances intermolecular interactions (e.g., halogen bonding), contributing to a high melting point (286–288°C) .
  • Synthetic Yields :
    Yields vary widely (40–87%), influenced by substituent complexity. For example, biphenyl derivatives (e.g., compound 3j, 87% yield) benefit from straightforward coupling reactions, while multistep syntheses (e.g., tetrahydroindole derivatives, 40% yield) face challenges in purification and intermediate stability .

  • Thermal Properties : Melting points correlate with molecular symmetry and intermolecular forces. The biphenyl derivative (3j) has a high melting point (228–230°C) due to extended π-conjugation, whereas bromothiophene-containing analogs exhibit even higher melting points (286–288°C) due to halogen-driven crystal packing .

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